molecular formula C13H17NO3 B13144774 Propanoicacid,3-oxo-3-[(2-phenylethyl)amino]-,ethylester

Propanoicacid,3-oxo-3-[(2-phenylethyl)amino]-,ethylester

Cat. No.: B13144774
M. Wt: 235.28 g/mol
InChI Key: FSIFTSQALWBPQH-UHFFFAOYSA-N
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Description

Propanoic acid, 3-oxo-3-[(2-phenylethyl)amino]-, ethyl ester is a chemical compound with the molecular formula C11H13NO3 and a molecular weight of 207.23 g/mol . This compound is known for its unique structure, which includes a propanoic acid backbone with an oxo group and a phenylethylamino substituent. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanoic acid, 3-oxo-3-[(2-phenylethyl)amino]-, ethyl ester typically involves the reaction of propanoic acid derivatives with phenylethylamine under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product. The specific details of industrial production methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions

Propanoic acid, 3-oxo-3-[(2-phenylethyl)amino]-, ethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can lead to a wide range of substituted derivatives with different functional groups .

Scientific Research Applications

Propanoic acid, 3-oxo-3-[(2-phenylethyl)amino]-, ethyl ester has several scientific research applications, including:

Mechanism of Action

The mechanism of action of propanoic acid, 3-oxo-3-[(2-phenylethyl)amino]-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to propanoic acid, 3-oxo-3-[(2-phenylethyl)amino]-, ethyl ester include:

Uniqueness

Propanoic acid, 3-oxo-3-[(2-phenylethyl)amino]-, ethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for scientific research .

Biological Activity

Propanoic acid, 3-oxo-3-[(2-phenylethyl)amino]-, ethyl ester, also known by its chemical structure C14H19NO3, is a compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

  • Molecular Formula : C14H19NO3
  • Molecular Weight : 251.31 g/mol
  • CAS Number : 500869-15-8

The biological activity of propanoic acid derivatives often involves modulation of various biochemical pathways. The specific mechanisms by which propanoic acid, 3-oxo-3-[(2-phenylethyl)amino]-, ethyl ester exerts its effects may include:

  • Inhibition of Enzymatic Activity : Compounds in this class can inhibit enzymes such as cyclooxygenase (COX), which is involved in inflammatory processes.
  • Receptor Modulation : Interaction with neurotransmitter receptors can influence pain perception and inflammation.

Anti-inflammatory Effects

Research has shown that similar compounds exhibit significant anti-inflammatory properties. For instance, studies indicate that propanoic acid derivatives can reduce levels of pro-inflammatory cytokines such as IL-6 and TNF-α in various cell models .

Neuroprotective Properties

Some studies suggest that propanoic acid derivatives may provide neuroprotective effects by modulating neurotransmitter levels and reducing oxidative stress. This is particularly relevant in conditions like neurodegeneration where inflammation plays a critical role.

Table 1: Summary of Biological Activities

Activity TypeEffectReference
Anti-inflammatoryDecreased IL-6 levels
NeuroprotectionReduced oxidative stress
Enzyme inhibitionCOX inhibition

Case Studies

  • Study on Inflammatory Response :
    A study investigated the effects of propanoic acid derivatives on inflammatory markers in human cell lines. Results showed a significant reduction in IL-6 and TNF-α levels when treated with the compound at concentrations ranging from 5 to 20 μg/mL, indicating its potential as an anti-inflammatory agent .
  • Neuroprotective Effects in Animal Models :
    In a rat model of neurodegeneration, treatment with propanoic acid derivatives resulted in improved cognitive function and reduced neuronal death compared to control groups. The mechanism was attributed to decreased oxidative stress markers and enhanced antioxidant enzyme activity .

Research Findings

Recent studies have highlighted the potential therapeutic applications of propanoic acid derivatives:

  • Cancer Therapeutics : Some derivatives have shown promise in inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.
  • Pain Management : Due to their anti-inflammatory properties, these compounds may serve as alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs), providing pain relief with potentially fewer side effects.

Properties

IUPAC Name

ethyl 3-oxo-3-(2-phenylethylamino)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-2-17-13(16)10-12(15)14-9-8-11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSIFTSQALWBPQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)NCCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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